molecular formula C24H26N4O3S2 B2899138 N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 681269-83-0

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

货号: B2899138
CAS 编号: 681269-83-0
分子量: 482.62
InChI 键: ZCBVQLFWLMZKHH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O3S2 and its molecular weight is 482.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and its pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The molecular formula is C24H22N4O3SC_{24}H_{22}N_{4}O_{3}S with a molecular weight of 446.5 g/mol. This structure allows for various interactions with biological targets, making it a candidate for pharmacological exploration.

PropertyValue
Molecular FormulaC24H22N4O3S
Molecular Weight446.5 g/mol
CAS Number396722-72-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Electrophilic aromatic substitution to introduce the 3,4-dimethylphenyl and pyrrolidinylsulfonyl groups.

Anticancer Activity

Research indicates that compounds with thieno[3,4-c]pyrazole cores exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A specific study highlighted that thieno[3,4-c]pyrazole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting strong potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit key inflammatory pathways and cytokines involved in chronic inflammation. For example, in vitro assays demonstrated that this compound could reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

PPARγ Agonism

Recent studies suggest that compounds similar to this compound may act as partial agonists of the PPARγ receptor. This receptor plays a critical role in glucose metabolism and adipocyte differentiation, making it a target for type II diabetes treatment .

Case Studies

  • In Vivo Studies : In animal models of diabetes, compounds with similar structures have shown improved insulin sensitivity and reduced blood glucose levels.
  • Cell Culture Studies : In vitro studies using human cancer cell lines have demonstrated that these compounds can induce significant apoptosis compared to controls.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for improved yield and purity?

The synthesis involves a multi-step process:

  • Step 1: Cyclization of precursors (e.g., thiophene derivatives) under acidic or basic conditions to form the thieno[3,4-c]pyrazole core .
  • Step 2: Electrophilic aromatic substitution to introduce the 3,4-dimethylphenyl group .
  • Step 3: Sulfamoylation via nucleophilic substitution to attach the pyrrolidin-1-ylsulfonyl moiety .
    Optimization Strategies:
  • Use anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis of intermediates .
  • Catalysts (e.g., Pd-based) can enhance regioselectivity during substitution reactions .
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature .

Q. Which analytical techniques are most effective for confirming structural integrity and purity during synthesis?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and core structure .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS): Validate molecular weight and detect byproducts .
  • X-ray Crystallography: Resolve absolute stereochemistry of the thieno[3,4-c]pyrazole core .

Q. What preliminary biological assays are recommended to evaluate pharmacological potential, and how should experimental controls be designed?

  • In Vitro Assays:
    • Antitumor Activity: Cytotoxicity screening (MTT assay) against MCF-7 or HeLa cell lines .
    • Anti-inflammatory Activity: COX-1/COX-2 inhibition assays with diclofenac as a reference .
    • Antimicrobial Activity: Disk diffusion or microdilution against E. coli and S. aureus .
  • Controls: Include vehicle-only (DMSO), positive controls (e.g., doxorubicin for antitumor), and negative controls (untreated cells) .

Advanced Research Questions

Q. How can researchers systematically address contradictions in reported IC50 values across biological studies?

  • Standardization: Use identical cell lines (e.g., ATCC-certified MCF-7), incubation times, and assay buffers .
  • Purity Validation: Confirm compound integrity via HPLC and LC-MS before testing .
  • Orthogonal Assays: Cross-validate results with alternate methods (e.g., enzymatic vs. cell-based assays for target engagement) .

Q. What methodologies are employed in structure-activity relationship (SAR) studies to enhance target selectivity?

  • Derivative Synthesis: Modify substituents (e.g., alkyl groups on the pyrrolidinylsulfonyl moiety) to probe steric/electronic effects .
  • In Silico Docking: Use Schrödinger Suite or AutoDock to predict binding interactions with target proteins (e.g., COX-2) .
  • Selectivity Profiling: Screen derivatives against off-target receptors (e.g., kinases) to identify selective analogs .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Studies: Measure bioavailability, half-life, and metabolite formation via LC-MS in rodent models .
  • Protein Binding Assays: Use equilibrium dialysis to assess serum albumin binding, which may reduce free compound availability .
  • Formulation Optimization: Nano-encapsulation or prodrug strategies to enhance solubility and tissue penetration .

Q. How should stability studies evaluate degradation under varying pH and temperature conditions?

  • Accelerated Stability Testing: Incubate the compound at pH 1.2 (simulating gastric fluid) and pH 7.4 (physiological buffer) at 25–40°C for 14 days .
  • Degradation Analysis: Use UPLC-MS to identify degradation products (e.g., hydrolyzed amide bonds) and quantify stability .
  • Storage Recommendations: Store lyophilized powder at -20°C under inert gas to prevent oxidation .

Q. What computational approaches model the compound’s interaction with biological targets, and how can these guide validation?

  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns trajectories using GROMACS .
  • Free Energy Calculations: Apply MM-PBSA to estimate binding affinity differences between analogs .
  • Experimental Validation: Perform surface plasmon resonance (SPR) to measure kinetic binding parameters (ka/kd) .

属性

IUPAC Name

N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2/c1-16-5-8-19(13-17(16)2)28-23(21-14-32-15-22(21)26-28)25-24(29)18-6-9-20(10-7-18)33(30,31)27-11-3-4-12-27/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBVQLFWLMZKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。